N-decylpiperidine
Description
N-Decylpiperidine (CAS 74493-19-9 for its N-oxide form) is a piperidine derivative featuring a 10-carbon alkyl chain (decyl group) attached to the nitrogen atom of the piperidine ring. Its molecular formula is C₁₅H₃₁N (base compound) or C₁₅H₃₁NO (N-oxide form) . The compound is primarily utilized in synthesizing quaternary ammonium salts, such as benzyl-decylpiperidinium chloride, which exhibit antimicrobial properties in disinfectants and preservatives . The decyl chain confers balanced hydrophobicity, enabling interactions with microbial membranes while retaining sufficient solubility for formulation .
Properties
Molecular Formula |
C15H31N |
|---|---|
Molecular Weight |
225.41 g/mol |
IUPAC Name |
1-decylpiperidine |
InChI |
InChI=1S/C15H31N/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16/h2-15H2,1H3 |
InChI Key |
GRAKHOCSWNZIPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-decylpiperidine can be synthesized through several methods. One common approach involves the alkylation of piperidine with decyl halides under basic conditions. The reaction typically proceeds as follows:
Alkylation Reaction: Piperidine is reacted with decyl bromide or decyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Hydrogenation: Another method involves the hydrogenation of N-decylpyridine using a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-decylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-decylpiperidone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield secondary amines or primary amines depending on the reducing agent used.
Substitution: this compound can participate in nucleophilic substitution reactions where the decyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, aryl halides, in the presence of a base
Major Products Formed
Oxidation: N-decylpiperidone
Reduction: Secondary amines, primary amines
Substitution: Various substituted piperidines
Scientific Research Applications
N-decylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives, including this compound, are explored for their pharmacological properties. They are investigated for their potential use in developing new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of N-decylpiperidine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, piperidine derivatives are known to inhibit certain enzymes, affecting cellular processes like signal transduction and metabolism.
Comparison with Similar Compounds
N-Hexylpiperidine
- Molecular Formula : C₁₁H₂₃N
- Key Differences :
- Shorter hexyl chain (6 carbons) reduces hydrophobicity compared to N-decylpiperidine.
- Lower molecular weight (169.31 g/mol vs. 225.41 g/mol for this compound) impacts volatility and solubility.
- Applications : Less effective in surfactant applications due to reduced lipid solubility, but may serve as intermediates in pharmaceutical synthesis .
N-Tetradecylpiperidine-N-Oxide
N-(2-Hydroxyethyl)piperidine
Benzyl-Decylpiperidinium Chloride
- Structure : Quaternary ammonium salt derived from this compound and benzyl chloride.
- Key Differences :
- Positive charge enhances antimicrobial activity by disrupting microbial membranes.
- Combines decyl chain hydrophobicity with benzyl group aromaticity for broad-spectrum efficacy.
- Applications : Industrial disinfectants and preservatives .
Data Table: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Applications |
|---|---|---|---|---|
| This compound | C₁₅H₃₁N | 225.41 | Decyl chain | Antimicrobial agents, surfactants |
| N-Hexylpiperidine | C₁₁H₂₃N | 169.31 | Hexyl chain | Pharmaceutical intermediates |
| N-Tetradecylpiperidine-N-Oxide | C₁₉H₃₉NO | 297.52 | Tetradecyl chain, N-oxide | Detergents, emulsifiers |
| N-(2-Hydroxyethyl)piperidine | C₇H₁₅NO | 129.20 | Hydroxyethyl group | Solvents, drug synthesis |
| Benzyl-Decylpiperidinium Chloride | C₂₂H₃₈ClN | 364.00 | Decyl chain, benzyl | Disinfectants, preservatives |
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